molecular formula C11H15NO B12874778 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one CAS No. 97073-08-0

1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one

Cat. No.: B12874778
CAS No.: 97073-08-0
M. Wt: 177.24 g/mol
InChI Key: GYZWTVCWHXRANZ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one (CAS: 97073-08-0) is a pyrrolizine-derived ketone with the molecular formula C₁₁H₁₅NO (average mass: 177.247 g/mol). Its structure features a bicyclic 2,3-dihydro-1H-pyrrolizine core substituted with a methyl group at position 6 and a propan-1-one moiety at position 5 . The compound is characterized by moderate lipophilicity (logP ~2.1, estimated) and a planar bicyclic system, which may influence its reactivity and intermolecular interactions.

Analytical characterization likely involves techniques such as NMR (for regiochemical confirmation) and mass spectrometry (monoisotopic mass: 177.1154) .

Properties

CAS No.

97073-08-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one

InChI

InChI=1S/C11H15NO/c1-3-10(13)11-8(2)7-9-5-4-6-12(9)11/h7H,3-6H2,1-2H3

InChI Key

GYZWTVCWHXRANZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C2N1CCC2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the pyrrolizine core. This involves the cyclization of appropriate precursors under controlled conditions.

    Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization and subsequent functionalization of the molecule.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved depend on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one (Target Compound) C₁₁H₁₅NO - 6-Methyl group
- 5-Propan-1-one
Higher lipophilicity vs. non-methylated analog; potential intermediate in medicinal chemistry.
1-(2,3-Dihydro-1H-pyrrolizin-5-yl)propan-1-one C₁₀H₁₃NO - Unsubstituted pyrrolizine core
- 5-Propan-1-one
Lower molecular weight (163.22 g/mol); baseline for studying methyl group effects.
Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one) C₁₃H₂₂O - Cyclohexenyl ring
- Isopropyl and methyl
Fragrance industry (neroli-like aroma); distinct bicyclic vs. tricyclic framework.
1-{6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl}-2,2-dimethylpropan-1-one C₁₂H₁₅IN₂O₂ - Iodo-substituted heterocycle
- Dimethyl
Pharmacological interest (kinase inhibition); heavier halogen alters electronic properties.

Key Comparisons

Structural Modifications and Lipophilicity The 6-methyl group in the target compound increases lipophilicity compared to its non-methylated analog (C₁₀H₁₃NO, ). This substitution may enhance membrane permeability, relevant in drug design. Nerone (C₁₃H₂₂O, ) diverges significantly with a cyclohexenyl backbone, prioritizing volatility and aroma over bioactivity.

Functional Group Diversity

  • While the target compound and its pyrrolizine analogs focus on ketone functionality, Nerone leverages a cyclic ketone for olfactory applications, underscoring the role of substituent placement in defining utility.

Biological Activity

1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one, also known as 2,3-Dihydro-6-methyl-5-propanoyl-1H-pyrrolizine, is an organic compound belonging to the class of pyrrolizines. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical FormulaC₁₁H₁₅NO
Average Molecular Weight177.24 g/mol
IUPAC Name1-(6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
CAS Registry Number97073-08-0
SMILESCCC(=O)C1=C(C)C=C2CCCN12

Structural Characteristics

The compound features a pyrrolizine moiety, characterized by a fused pyrrole and pyrrolidine ring structure. This unique configuration may contribute to its biological activity by influencing its interaction with biological macromolecules.

Pharmacological Potential

Research into the biological activity of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolizines exhibit antimicrobial properties. The presence of functional groups in the structure may enhance these effects.
  • Neuroprotective Effects : Some compounds within the pyrrolizine class have shown neuroprotective properties in vitro, potentially making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Pyrrolizine derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrolizine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure was found to correlate with its potency, suggesting that modifications could enhance efficacy.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of a related pyrrolizine compound in a model of oxidative stress. The study indicated that treatment with the compound reduced neuronal cell death and improved cell viability.

Mechanistic Insights

The mechanisms underlying the biological activities of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involve interactions with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
  • Receptor Modulation : There is evidence indicating that it may interact with neurotransmitter receptors, potentially influencing neurological outcomes.

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